Pro-Calcitriol PTAD Adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

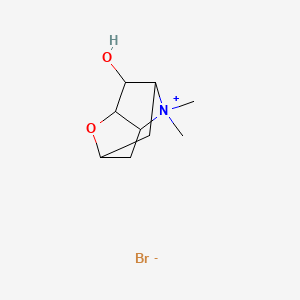

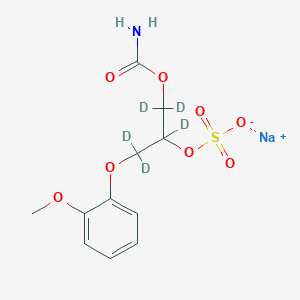

Pro-Calcitriol PTAD Adduct is a compound with the molecular formula C35H49N3O5 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of Pro-Calcitriol PTAD Adduct involves the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the derivatization process . The PTAD adducts of 24,25(OH)2D3-3G and -24G also gave a characteristic product ion indicating the conjugation position .

Molecular Structure Analysis

The molecular weight of Pro-Calcitriol PTAD Adduct is 591.78100 g/mol . The exact mass is 591.36700 .

Chemical Reactions Analysis

The PTAD adducts of 24,25(OH)2D3-3G and -24G were subjected to methylation and then derivatized with PTAD . The combination of the derivatization with PTAD and methylation improved the detection limit in both the positive- and negative-ion modes .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pro-Calcitriol PTAD Adduct include a molecular weight of 591.78100 and a molecular formula of C35H49N3O5 .

Aplicaciones Científicas De Investigación

Antiproliferative and Pro-differentiation Effects

Pro-Calcitriol PTAD Adduct, commonly referred to as Calcitriol in studies, is the hormonally active form of vitamin D. Research highlights its antiproliferative and pro-differentiation effects in cancer cells, especially in prostate cancer. These effects are attributed to the regulation of genes involved in the metabolism of prostaglandins (PGs), which are known stimulators of prostate cell growth. Calcitriol notably represses the expression of cyclooxygenase-2 (COX-2), the key enzyme for PG synthesis, and upregulates the expression of enzymes initiating PG catabolism. This dual action leads to decreased PG secretion, potentially contributing to the antiproliferative effects in prostate cells. Combining Calcitriol with nonsteroidal anti-inflammatory drugs (NSAIDs) could offer a chemopreventive or therapeutic strategy for prostate cancer, allowing lower drug concentrations and reducing toxic side effects (Moreno et al., 2005).

Cardiovascular and Diabetic Complications

Calcitriol has shown potential in modulating the receptor for advanced glycation end products (RAGE) in diabetic hearts, a pathway vital for diabetic cardiovascular complications. In diabetic rat models, treatment with Calcitriol attenuated RAGE expression and related cardiac fibrosis. This suggests that Calcitriol’s modulation of angiotensin II type 1 receptor (AT1R) and its anti-inflammatory and antioxidative potential could mitigate diabetic cardiomyopathy (Lee et al., 2014).

Anti-inflammatory Actions

Calcitriol exhibits multiple anti-inflammatory effects, which are significant for its potential as a therapeutic agent in cancer, particularly prostate cancer. It inhibits the synthesis and actions of pro-inflammatory prostaglandins (PGs), suppresses stress kinase signaling, and attenuates the production of pro-inflammatory cytokines. Moreover, it inhibits nuclear factor-kappaB signaling, offering anti-inflammatory and anti-angiogenic effects. These actions, combined with the antiproliferative and pro-differentiating effects of Calcitriol, contribute to its potential as an anti-cancer agent (Krishnan & Feldman, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24-,25-,26-,27?,28+,32+,33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRCZEWXGQLAHF-PCWXYXIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)(C)O)[C@@H]1CC[C@H]2[C@@]1(CCC3[C@@]24C=C[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131700724 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)